Sulfur Dioxide

Food Microbiology Mycotoxin Control Shelf-Life Extension

Formulation failures occur when substituting SO₂ without quantifying its unique potency. Unlike reversible antioxidants or narrow-spectrum preservatives, sulfur dioxide provides irreversible polyphenol oxidase (PPO) inhibition (>20 ppm at pH <4.0) and broad-spectrum lethality against heat-resistant molds like *Byssochlamys nivea*. - **Mass efficiency:** 100 mg/L SO₂ replaces 500 mg/L chitooligosaccharide in winemaking. - **Oxidative stability:** Complete microbial inactivation in variable headspace (sorbate/benzoate fails). - **Supply:** Available in anhydrous or aqueous solution forms; consistent purity lot-to-lot.

Molecular Formula O2S
SO2
Molecular Weight 64.07 g/mol
CAS No. 12143-17-8
Cat. No. B10827702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur Dioxide
CAS12143-17-8
Molecular FormulaO2S
SO2
Molecular Weight64.07 g/mol
Structural Identifiers
SMILESO=S=O
InChIInChI=1S/O2S/c1-3-2
InChIKeyRAHZWNYVWXNFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 % (NIOSH, 2024)
In water, 1.07X10+5 mg/L at 21 °C
Soluble in water
In water: 17.7% at 0 °C;  11.9% at 15 °C;  8.5% at 25 °C;  6.4% at 35 °C
Soluble in water ... forms sulfurous acid (H2SO3)
For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page.
107 mg/mL at 21 °C
Solubility in water, ml/100ml at 25 °C: 8.5
10%

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur Dioxide Selection Guide


Sulfur dioxide (SO₂, CAS 12143-17-8) is a colorless, pungent gas widely employed as an antimicrobial preservative, antioxidant, and enzymatic browning inhibitor in the food and beverage industry, as well as a reducing agent in industrial processes [1]. Its chemical versatility, characterized by its existence as a gas at room temperature and its ready solubility in water to form sulfurous acid, underpins its multifunctional role across diverse applications [2]. This evidence guide provides a focused, comparative analysis of SO₂ against its closest functional alternatives to support data-driven procurement and scientific selection decisions.

Antimicrobial preservation of acidic food and beverage matrices, including fruit juices and wine must.

Irreversible inhibition of polyphenol oxidase (PPO) for enzymatic browning control in processed fruits and vegetables.

Industrial reducing agent for diverse chemical processes where gaseous SO₂ reactivity is required.

Sulfur Dioxide: Why Substitution Fails


Substituting sulfur dioxide with another sulfite salt or a different class of preservative without a quantitative understanding of its specific potency and unique mechanisms often leads to compromised product quality or process failure. While compounds like potassium sorbate or sodium benzoate offer antimicrobial action, they lack the potent, irreversible enzymatic inhibition against polyphenol oxidase (PPO) that prevents browning, a function critical in fruit and wine processing [1]. Conversely, the antimicrobial spectrum and effective concentration of SO₂ against specific spoilage organisms, such as the heat-resistant mold *Byssochlamys nivea*, is distinct and often requires significantly lower concentrations than alternatives for complete inhibition [2]. This evidence guide isolates these quantifiable differentiators to inform precise selection.

Target
Sulfur Dioxide (SO₂)
Reported irreversible PPO inhibition mechanism may support long-term browning control.
Ranked higher in reducing mold biomass and patulin production in tested juice models.
Potential Substitutes
Sorbate, Benzoate, COS
Sorbate and benzoate lack irreversible PPO inhibition; browning protection profile may differ.
COS may require higher mass concentration (reported 5×) to approach SO₂ antimicrobial effect.
Mold inactivation potency may not transfer directly; validation under target matrix conditions is recommended.

Sulfur Dioxide: Comparative Performance


Anti-Mold Potency vs. Sorbate and Benzoate

In a comparative study against the heat-resistant spoilage mold *Byssochlamys nivea*, sulfur dioxide demonstrated the highest antimicrobial potency. SO₂ exhibited the most significant effect on reducing biomass and patulin production compared to potassium sorbate and sodium benzoate when evaluated on a concentration basis in grape juice [1].

Anti-Mold Potency Rank
Head-to-head
SO₂ ranked #1 (K sorbate #2, Na benzoate #3)
Reported highest rank in tested set; supports mold control screening.
Grape juice model, 25 d, 21–37°C; B. nivea biomass & patulin.
Food Microbiology Mycotoxin Control Shelf-Life Extension

Antimicrobial Potency vs. Chitooligosaccharide in Wine

The antimicrobial effect of the alternative preservative chitooligosaccharide (COS) was compared directly to sulfur dioxide. A COS concentration of 500 mg/L was required to achieve an antimicrobial effect comparable to that of only 100 mg/L of SO₂ against wine spoilage organisms [1].

Potency vs. COS
Head-to-head
100 mg/L SO₂ ≈ 500 mg/L COS (5× by mass)
Supports mass-efficiency review in wine must antimicrobial treatment.
In vitro wine spoilage organism assay.
Winemaking Biopreservation Spoilage Control

Irreversible Enzymatic Browning Inhibition

Unlike simple reducing agents like ascorbic acid, sulfur dioxide uniquely inhibits polyphenol oxidase (PPO) through an irreversible modification of the enzyme's protein structure [1]. This is quantifiably potent: at a pH of 4, concentrations greater than 20 ppm of SO₂ completely inhibited 1,000 units of PPO activity almost instantaneously [1].

PPO Inhibition Mechanism
Class-level
Irreversible; >20 ppm at pH 4 inhibits 1000 U PPO
Irreversible inhibition reported; may support long-term browning control.
Class-level inference; review matrix-specific validation.
Enzymatic Browning Food Processing Polyphenol Oxidase Inhibition

Mold Inactivation vs. Sorbate and Benzoate

In a long-term storage study of apple sauce, sulfur dioxide was the most lethal preservative tested against *Byssochlamys nivea*. A concentration of 50 ppm SO₂ caused complete inactivation of the mold within 4 months, a level of efficacy not observed with potassium sorbate or sodium benzoate under the same conditions [1].

Mold Inactivation in Apple Sauce
Head-to-head
50 ppm SO₂: complete inactivation within 4 months
Reported highest lethality; supports shelf-life stability review.
Apple sauce, 1.4–9.7% O₂, 21°C; B. nivea challenge.
Packaged Food Preservation Fungal Spoilage Shelf-Life Extension

Sulfur Dioxide: Key Application Scenarios


Mycotoxin Prevention in Acidic Juices

Sulfur dioxide is the preservative of choice for acidic fruit products (e.g., grape juice, apple sauce) vulnerable to heat-resistant molds like *Byssochlamys nivea*. Based on evidence, SO₂ is more effective than potassium sorbate and sodium benzoate at reducing fungal biomass and inhibiting patulin production [1]. This makes it essential for ensuring both microbial stability and food safety compliance regarding mycotoxin levels.

Shelf-Life Extension for Packaged Fruit

For packaged products like apple sauce or fruit fillings that may have variable headspace oxygen levels, sulfur dioxide offers a unique advantage. Evidence shows that SO₂ is the most lethal preservative against spoilage molds in these conditions, achieving complete microbial inactivation where sorbate and benzoate fail [1]. Its use is critical for manufacturers requiring long, stable shelf lives for ambient-stored, packaged fruit goods.

Processed Fruit & Vegetable Browning Control

In the processing of fruits and vegetables prone to discoloration (e.g., peeled potatoes, sliced pears, dried fruits), sulfur dioxide is uniquely effective due to its irreversible inhibition of polyphenol oxidase (PPO) [1]. A concentration as low as >20 ppm at acidic pH can completely and permanently halt browning [1]. This property is essential for maintaining product quality and visual appeal, far outperforming reversible antioxidants that only offer temporary protection.

Pre-Fermentation Antimicrobial for Winemaking

In winemaking, sulfur dioxide is a highly mass-efficient antimicrobial tool for managing the microbial load of must prior to fermentation. Comparative data shows that to achieve the same antimicrobial effect as 100 mg/L SO₂, a winemaker would need to use 500 mg/L of the alternative chitooligosaccharide [1]. For producers aiming to minimize the total mass of additives introduced, SO₂ remains the most potent option.

Application
Selection Property
Validation Focus
Mycotoxin Prevention in Acidic Juices
Antimicrobial potency against heat-resistant molds
Mycotoxin (patulin) and mold-challenge endpoint monitoring
Shelf-Life Extension for Packaged Fruit
Lethality against spoilage molds under varied oxygen levels
Long-term mold viability and shelf-life endpoint studies
Processed Fruit & Vegetable Browning Control
Irreversible PPO inhibition mechanism
Enzymatic browning endpoint and color stability monitoring
Pre-Fermentation Antimicrobial for Winemaking
Mass-efficiency in antimicrobial activity
Must microbial load reduction and additive mass optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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